molecular formula C13H19NO5 B2956353 Methyl (2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate CAS No. 2089245-30-5

Methyl (2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Cat. No.: B2956353
CAS No.: 2089245-30-5
M. Wt: 269.297
InChI Key: SBOHYSZFWMHJEP-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is a useful research compound. Its molecular formula is C13H19NO5 and its molecular weight is 269.297. The purity is usually 95%.
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Scientific Research Applications

Catalytic Hydrogenation and Hydroxy Compounds Transformation

The hydrogenation of various furan and aliphatic hydroxy compounds has been investigated, showcasing the compound's role in hydrogenolysis and the formation of octanediols and tetrahydrofuran derivatives. This process is facilitated under high-pressure hydrogen conditions using skeletal Cu-Al catalysts, indicating the potential for synthesizing complex organic compounds from simpler furan derivatives (Bel'skii, Shuikin, & Shostakovskii, 1963).

Synthesis of Furan Derivatives

A direct palladium iodide catalyzed oxidative carbonylation process has been developed for converting 3-yne-1,2-diol derivatives into high-value-added furan-3-carboxylic esters. This method highlights the compound's utility in efficiently synthesizing furan derivatives under mild conditions, emphasizing its importance in organic synthesis and potential industrial applications (Gabriele, Mancuso, Maltese, Veltri, & Salerno, 2012).

Atmospheric Oxidation Studies

The atmospheric oxidation mechanism of furan and methyl-substituted furans initiated by OH radicals has been studied, providing insight into the environmental fate and transformation of these compounds. This research aids in understanding the atmospheric chemistry of furan derivatives and their impact on air quality and climate change (Yuan, Zhao, Wang, & Wang, 2017).

Biomass Conversion to Value-added Products

Research on catalytic transfer hydrogenation/hydrogenolysis has shown effective methods for upgrading furfural and 5-(hydroxymethyl)furfural to valuable products like 2-methylfuran and 2,5-dimethylfuran. These findings are significant for converting biomass-derived intermediates into biofuels and chemicals, contributing to the development of sustainable energy sources (Scholz, Aellig, & Hermans, 2014).

Properties

IUPAC Name

methyl (2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-13(2,3)19-12(16)14-10(11(15)17-4)8-9-6-5-7-18-9/h5-7,10H,8H2,1-4H3,(H,14,16)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOHYSZFWMHJEP-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CO1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.